3-(dimethylamino)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
3-(dimethylamino)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide is a complex organic compound featuring a benzamide core substituted with a dimethylamino group and a piperidinylmethyl-thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of 1-(thiophen-3-ylmethyl)piperidine. This can be achieved by reacting thiophen-3-ylmethanol with piperidine in the presence of a dehydrating agent such as thionyl chloride.
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Benzamide Formation: : The next step involves the acylation of 3-(dimethylamino)benzoic acid with the piperidine intermediate. This can be done using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
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Final Product Purification: : The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for cost-efficiency and scalability. This might involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalytic methods to reduce reaction times and improve yields.
Green Chemistry Principles: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide bond can be reduced to an amine under strong reducing conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions involving the dimethylamino group.
Major Products
Oxidation: Sulfoxides or sulfones derived from the thiophene ring.
Reduction: Amines resulting from the reduction of the amide bond.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(dimethylamino)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent targeting neurological disorders.
Biological Studies: Used in studies to understand its interaction with biological targets such as receptors and enzymes.
Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.
Pharmaceutical Development: Explored for its efficacy and safety in preclinical and clinical trials.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or ion channels. The compound may modulate the activity of these targets, leading to altered neuronal signaling and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide: Similar structure with a thiophene ring at a different position.
3-(dimethylamino)-N-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)benzamide: Contains a furan ring instead of a thiophene ring.
3-(dimethylamino)-N-((1-(pyridin-3-ylmethyl)piperidin-4-yl)methyl)benzamide: Features a pyridine ring in place of the thiophene ring.
Uniqueness
The unique combination of the dimethylamino group, piperidinylmethyl-thiophene moiety, and benzamide core in 3-(dimethylamino)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide provides distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(dimethylamino)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-22(2)19-5-3-4-18(12-19)20(24)21-13-16-6-9-23(10-7-16)14-17-8-11-25-15-17/h3-5,8,11-12,15-16H,6-7,9-10,13-14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVWOQLATMCSOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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